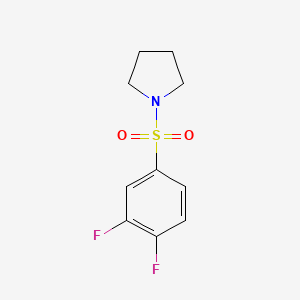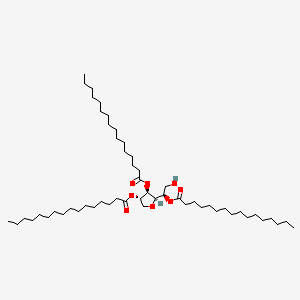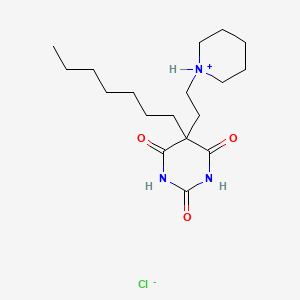
Di(2-acetoxy-n-propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(2-acetoxy-n-propyl)amine is an organic compound characterized by the presence of two acetoxy groups attached to a propylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di(2-acetoxy-n-propyl)amine typically involves the acetylation of 2-propylamine. One common method is to react 2-propylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Di(2-acetoxy-n-propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding dihydroxypropylamine.
Substitution: The acetoxy groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydroxypropylamine.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Di(2-acetoxy-n-propyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amines.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent.
Mécanisme D'action
The mechanism of action of Di(2-acetoxy-n-propyl)amine involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding amine, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Di(2-hydroxy-n-propyl)amine: Similar structure but with hydroxyl groups instead of acetoxy groups.
Di(2-chloro-n-propyl)amine: Contains chloro groups instead of acetoxy groups.
Di(2-methoxy-n-propyl)amine: Features methoxy groups instead of acetoxy groups.
Uniqueness: Di(2-acetoxy-n-propyl)amine is unique due to its acetoxy groups, which provide distinct reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications.
Propriétés
Numéro CAS |
100700-31-0 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-[(3-carboxy-2-methylpropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(3-9(12)13)5-11-6-8(2)4-10(14)15/h7-8,11H,3-6H2,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
PHCVDJRANJTXAC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)CNCC(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



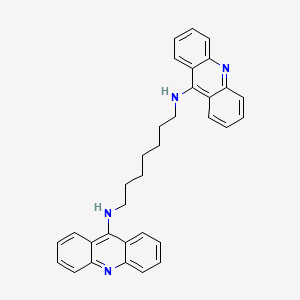
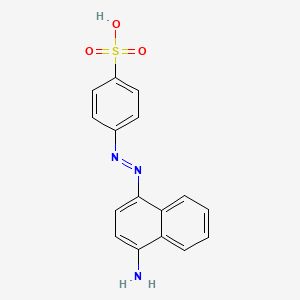





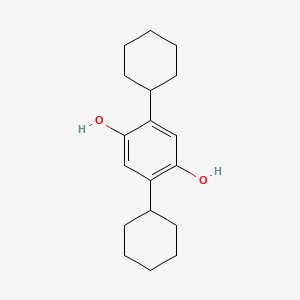

![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
